molecular formula C26H23NO3S B2976395 4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate CAS No. 329777-86-8

4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B2976395
CAS No.: 329777-86-8
M. Wt: 429.53
InChI Key: UGKHSNURYKHSKY-PKAZHMFMSA-N
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Description

4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate is a complex organic compound with a unique structure that includes aromatic rings, imine, and sulfonate groups. This compound has garnered attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate typically involves the condensation of 1-naphthaldehyde with 4-aminophenyl 2,4,6-trimethylbenzenesulfonate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products

    Oxidation: Produces quinones or other oxidized derivatives.

    Reduction: Yields amine derivatives.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(naphthalen-1-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3S/c1-18-15-19(2)26(20(3)16-18)31(28,29)30-24-13-11-23(12-14-24)27-17-22-9-6-8-21-7-4-5-10-25(21)22/h4-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKHSNURYKHSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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